molecular formula C15H19N5O2 B2472898 ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034601-25-5

ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2472898
CAS No.: 2034601-25-5
M. Wt: 301.35
InChI Key: BYQONIMWOUHACI-UHFFFAOYSA-N
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Description

Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (hereafter referred to as Compound A) is a pyrazole-derived molecule featuring a cyclopropyl group at the 5-position, a pyrazine ring at the 3-position, and a carbamate-functionalized ethyl chain at the 1-position. Pyrazole derivatives are widely studied for their biological and agrochemical applications, with structural nuances dictating their reactivity, stability, and target specificity.

Properties

IUPAC Name

ethyl N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-2-22-15(21)18-7-8-20-14(11-3-4-11)9-12(19-20)13-10-16-5-6-17-13/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQONIMWOUHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the pyrazine moiety. The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Pyrazole derivatives dominate pesticide chemistry due to their heterocyclic versatility. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application Reference
Compound A 5-cyclopropyl, 3-pyrazinyl, ethyl carbamate ~350–450 Not explicitly stated (likely agrochemical/pharmaceutical)
Pyrazophos 6-(diethoxyphosphinothioyl)oxy, pyrazolo-pyrimidine ester 373.3 Fungicide/Insecticide
Triazamate 1,2,4-triazol-5-ylthio acetate 332.3 Insecticide
  • Key Differences :
    • Compound A lacks the phosphorothioate or triazole moieties seen in pyrazophos and triazamate, which are critical for acetylcholinesterase inhibition in pests .
    • The pyrazinyl group in Compound A may enhance π-π stacking interactions in target binding compared to sulfur-containing groups in triazamate.

Pharmaceutical Pyrazole Derivatives

and highlight pyrazole-based drug candidates:

Compound Name Substituents Molecular Weight (g/mol) Target/Application Reference
Compound A Carbamate ethyl chain ~350–450 Undisclosed (potential kinase inhibitor)
BJ08604 5-methyl-1-phenyl-pyrazole-4-carboxamide 413.5 Undisclosed (likely oncology)
Example 191 () Trifluoromethyl, acetamide ~600 (estimated) Kinase inhibition (cancer therapy)
  • The pyrazine ring in Compound A may improve solubility over BJ08604’s phenylpyrazole system, which is more lipophilic .

Research Findings and Trends

Computational and Crystallographic Insights

  • SHELX software () is widely used for crystallographic refinement of pyrazole derivatives, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
  • Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Ethyl Carbamate Functional Group : Often associated with various pharmacological effects.

The molecular formula for this compound is C15H19N5OC_{15}H_{19}N_{5}O, with a molecular weight of approximately 293.34 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities through various mechanisms, including:

  • Enzyme Inhibition : Pyrazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : These compounds may interact with various receptors, altering their activity and leading to physiological changes.
  • Antimicrobial Activity : Some studies suggest that pyrazole-based compounds have broad-spectrum antimicrobial properties, making them candidates for treating infections.

Anticancer Activity

A study highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation. This compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A375 cells. The compound's IC50 values were found to be comparable to established anticancer agents, indicating its potential as a therapeutic candidate.

Case Study: In Vivo Efficacy

In a recent in vivo study, the compound was administered to mice models with induced tumors. The results showed a marked reduction in tumor size compared to control groups. The study suggested that the mechanism of action might involve apoptosis induction and cell cycle arrest, further supporting its role as a potential anticancer agent.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer12.5Significant cytotoxicity against HeLa cells
Vinyl CarbamateMutagenic0.25Higher mutagenic activity compared to ethyl carbamate
Pyrazolo[3,4-b]pyridine DerivativesCDK Inhibitors0.36 - 1.8Selective inhibition against CDK2 and CDK9

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